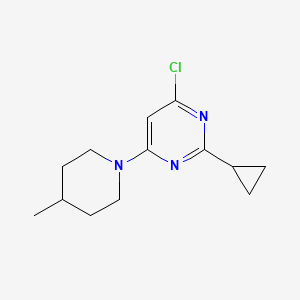

4-Chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3/c1-9-4-6-17(7-5-9)12-8-11(14)15-13(16-12)10-2-3-10/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNVBKMKFDAXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC(=NC(=N2)C3CC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization from β-Ketoesters and Amidines

A classical approach to pyrimidine synthesis involves the condensation of β-ketoesters with amidines or related nitrogen sources to form 4-hydroxypyrimidines, which serve as key intermediates. This method is well-documented and industrially viable due to its scalability and cost-effectiveness.

According to EP0326389B1, a general process involves reacting a β-ketoester (or β-ketoester equivalent) with an amidine derivative to yield 4-hydroxypyrimidines. These intermediates can be further functionalized to introduce chloro substituents or other groups.

The reaction conditions typically include reflux in alcoholic solvents with basic catalysts such as potassium hydroxide, followed by purification steps like filtration and drying.

Conversion of 4-Hydroxypyrimidine to 4-Chloropyrimidine

The hydroxyl group at the 4-position is replaced by chlorine using reagents such as phosphorus oxychloride (POCl3) in the presence of bases like triethylamine. This chlorination step is carried out under reflux and often generates white fumes due to HCl evolution.

After completion, the reaction mixture is quenched in ice water, neutralized with potassium hydroxide to maintain pH between 8-9, and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and purified by silica gel chromatography and low-temperature distillation to isolate the 4-chloropyrimidine derivative.

Introduction of the Cyclopropyl Group at the 2-Position

The cyclopropyl substituent can be introduced via alkylation or cross-coupling reactions starting from 2-chloropyrimidine intermediates.

For example, 2-cyclopropylpyrimidine derivatives are accessible by nucleophilic substitution or metal-catalyzed coupling reactions using cyclopropyl organometallic reagents.

In the context of related pyrimidine syntheses, lithium-halogen exchange followed by hydroboration-oxidation has been used to functionalize positions on the pyrimidine ring, providing high yields and regioselectivity.

Substitution at the 6-Position with 4-Methylpiperidin-1-yl Group

The 6-position substitution with a 4-methylpiperidin-1-yl group is typically achieved by nucleophilic aromatic substitution (SNAr) of the 6-chloropyrimidine intermediate with 4-methylpiperidine.

This reaction is generally performed under basic conditions or in polar aprotic solvents to facilitate the displacement of the chlorine atom by the amine nucleophile.

Optimization of reaction parameters such as temperature, solvent, and stoichiometry is critical to maximize yield and minimize side reactions.

Representative Preparation Procedure (Summary Table)

| Step | Reactants / Intermediates | Reagents / Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | β-Ketoester + Acetamidine hydrochloride | KOH, MeOH, reflux overnight | Formation of 4-hydroxypyrimidine intermediate |

| 2 | 4-Hydroxypyrimidine | POCl3, triethylamine, reflux | Conversion to 4-chloropyrimidine |

| 3 | 4-Chloropyrimidine intermediate | Cyclopropyl organometallic reagent or equivalent | Introduction of cyclopropyl group at 2-position |

| 4 | 2-Cyclopropyl-4-chloropyrimidine | 4-Methylpiperidine, base, polar aprotic solvent | Nucleophilic substitution at 6-position |

| 5 | Crude product | Purification (extraction, drying, chromatography) | Isolation of target compound |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of corresponding pyrimidine N-oxide.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 4-chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine exhibit promising anticancer properties. The compound's ability to interact with specific biological targets may inhibit tumor growth or induce apoptosis in cancer cells. For instance, derivatives of pyrimidine have been studied for their potential to inhibit kinases involved in cancer progression .

Neuropharmacology

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, could lead to the development of new therapies for conditions such as depression or schizophrenia .

Agricultural Applications

Pesticides and Herbicides

The structure of this compound allows it to be explored as a candidate for agrochemical development. Its potential effectiveness as a herbicide or pesticide stems from its ability to disrupt biological processes in target organisms, possibly by inhibiting key enzymes or hormonal pathways essential for growth and reproduction .

Material Science

Organic Electronics

Research into the use of pyrimidine derivatives in material science has shown that compounds like this compound can serve as building blocks for organic semiconductors. Their electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells, contributing to advancements in flexible electronics.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Key Observations:

Substituent Effects on Bioactivity: The chloro group at position 4 in the target compound contrasts with the amine in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine . Chloro substituents are often associated with enhanced electrophilicity, facilitating nucleophilic substitution reactions in drug metabolism or covalent binding to targets. In contrast, the amine group may participate in hydrogen bonding, improving solubility and target interactions.

Heterocyclic Moieties at Position 6 :

- The 4-methylpiperidine group in the target compound differs from the 2-methylimidazole in 4-Chloro-2-cyclopropyl-6-(2-methylimidazol-1-yl)pyrimidine . Piperidine’s basic nitrogen (pKa ~11) may enhance solubility in acidic environments (e.g., gastric fluid), whereas imidazole’s aromaticity and lower basicity (pKa ~7) could alter pharmacokinetic properties.

Functional Group Diversity :

- The carboxylic acid in 2-Chloro-6-methylpyrimidine-4-carboxylic acid confers high polarity, likely limiting membrane permeability compared to the target compound’s lipophilic piperidine and cyclopropyl groups.

Limitations of Current Data

Biological Activity

4-Chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 227.7 g/mol. The structure includes a pyrimidine ring substituted with a cyclopropyl group and a piperidine moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of antitumor and antiparasitic effects. The following sections summarize key findings from recent studies.

Antitumor Activity

Several studies have demonstrated the potential of this compound as an anticancer agent. For instance, it has been shown to inhibit specific cancer cell lines by interfering with cellular pathways essential for tumor growth. The mechanism often involves the inhibition of kinases or other enzymes critical for cancer cell proliferation.

Table 1: Summary of Antitumor Activity

Antiparasitic Activity

In addition to its antitumor properties, the compound has shown promise in antiparasitic applications, particularly against malaria and other protozoan infections. Its efficacy is often attributed to its ability to disrupt metabolic processes in parasites.

Table 2: Summary of Antiparasitic Activity

| Study Reference | Parasite Type | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Plasmodium falciparum | 0.064 | Inhibition of PfATP4 Na+-ATPase activity | |

| Trypanosoma brucei | 0.115 | Interference with glycolysis pathways |

Case Study 1: Anticancer Efficacy

A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in significant cell death at concentrations as low as 5 µM. The study suggested that the compound induces apoptosis through the activation of caspases, thereby promoting programmed cell death.

Case Study 2: Antimalarial Potential

Another investigation assessed the compound's activity against Plasmodium falciparum, where it demonstrated an EC50 value of 0.064 µM. This study highlighted the compound's ability to inhibit PfATP4, a sodium pump crucial for the parasite's survival, indicating its potential as a lead compound for antimalarial drug development.

Q & A

Q. What are the recommended strategies for optimizing the synthesis of 4-Chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine to improve yield and purity?

- Methodological Answer : Synthesis optimization can involve varying reaction conditions such as solvent polarity, temperature, and catalyst loading. For example, using dichloromethane as a solvent under reflux conditions (40–50°C) with controlled stoichiometric ratios of cyclopropane and 4-methylpiperidine precursors may enhance intermediate formation . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is critical for isolating high-purity product. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : H and C NMR to verify substituent positions (e.g., cyclopropyl CH signals at δ 0.8–1.2 ppm, piperidinyl protons at δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolve crystal structure to confirm bond angles and spatial arrangement (e.g., pyrimidine ring planarity and piperidine chair conformation) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or handling .

- Waste Disposal : Segregate halogenated waste (e.g., chlorinated intermediates) and transfer to licensed hazardous waste facilities .

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions (e.g., C4 chlorine as a leaving group).

- Molecular Dynamics (MD) : Simulate solvent effects on transition states to predict substitution pathways (e.g., SNAr vs. radical mechanisms) .

- Validate predictions experimentally via kinetic studies (e.g., varying nucleophile concentration and monitoring intermediates via F NMR if fluorinated analogs are used) .

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular cytotoxicity)?

- Methodological Answer :

- Assay Optimization : Control variables like cell permeability (logP), serum protein binding, and metabolic stability (e.g., liver microsome assays) .

- Orthogonal Validation : Use isothermal titration calorimetry (ITC) to confirm binding affinity independently of fluorescent/colorimetric readouts .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing cyclopropyl with methyl groups) to isolate contributions of specific substituents .

Q. How does the steric and electronic environment of the 4-methylpiperidin-1-yl group influence binding to biological targets?

- Methodological Answer :

- Crystallographic Analysis : Resolve co-crystal structures with target proteins (e.g., kinases) to map hydrogen bonding (piperidinyl N-H interactions) and hydrophobic contacts (methyl group packing) .

- Comparative SAR : Synthesize analogs with bulkier substituents (e.g., 4-ethylpiperidine) and evaluate potency shifts via IC assays .

- Molecular Docking : Use AutoDock Vina to simulate binding poses and calculate binding energies for piperidine-modified derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.